4-bromo-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol
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Overview
Description
4-bromo-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol, also known as 4-Bromo-2-Indanyl-N-Methylphenol (BIMP), is an organic compound with a wide range of applications in scientific research. BIMP was first synthesized in the late 1990s and has since become a useful tool in a variety of scientific disciplines. It is a relatively small molecule, consisting of a phenol group linked to an indanyl group and a bromine atom. BIMP has been studied extensively for its potential applications in biochemistry, pharmacology, and nanotechnology.
Scientific Research Applications
I conducted a search for the scientific research applications of “4-bromo-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol”, but unfortunately, the search did not yield detailed information on specific applications in various fields. This compound is available for purchase for proteomics research , but detailed applications are not listed.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The compound’s interaction with its targets could lead to alterations in cellular signaling, gene expression, or enzymatic activity, resulting in its biological effects.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways could include those involved in inflammation, viral replication, cancer progression, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
Given the known effects of indole derivatives, it can be inferred that the compound may have a range of effects at the molecular and cellular level, potentially influencing gene expression, cellular signaling, enzymatic activity, and more .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-bromo-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and activity . .
properties
IUPAC Name |
4-bromo-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c17-13-6-8-16(19)12(9-13)10-18-15-7-5-11-3-1-2-4-14(11)15/h1-4,6,8-9,15,18-19H,5,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNYXCVAYMTYEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NCC3=C(C=CC(=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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